molecular formula C8H24N2Si2 B167313 N,N'-Bis(trimethylsilyl)ethylenediamine CAS No. 1821-99-4

N,N'-Bis(trimethylsilyl)ethylenediamine

Cat. No.: B167313
CAS No.: 1821-99-4
M. Wt: 204.46 g/mol
InChI Key: AOZQTURTLIEFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(trimethylsilyl)ethylenediamine is a chemical compound with the molecular formula C8H24N2Si2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two trimethylsilyl groups attached to an ethylenediamine backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(trimethylsilyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows:

Ethylenediamine+2ChlorotrimethylsilaneN,N’-Bis(trimethylsilyl)ethylenediamine+2HCl\text{Ethylenediamine} + 2 \text{Chlorotrimethylsilane} \rightarrow \text{N,N'-Bis(trimethylsilyl)ethylenediamine} + 2 \text{HCl} Ethylenediamine+2Chlorotrimethylsilane→N,N’-Bis(trimethylsilyl)ethylenediamine+2HCl

Industrial Production Methods

Industrial production of N,N’-Bis(trimethylsilyl)ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(trimethylsilyl)ethylenediamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Desilylation: The removal of trimethylsilyl groups can be achieved using reagents such as methanol or fluoride ions.

    Complexation: The compound can form complexes with metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions

    Methanol: Used for desilylation reactions.

    Fluoride Ions: Effective in removing trimethylsilyl groups.

    Metal Salts: Used for complexation reactions.

Major Products Formed

    Desilylated Ethylenediamine: Formed by the removal of trimethylsilyl groups.

    Metal Complexes: Formed by the interaction of N,N’-Bis(trimethylsilyl)ethylenediamine with metal ions.

Scientific Research Applications

N,N’-Bis(trimethylsilyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines, in the synthesis of complex organic molecules, and as a ligand in coordination chemistry.

    Biology: Employed in the modification of biomolecules and in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(trimethylsilyl)ethylenediamine involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the protected amine. Additionally, the compound can form stable complexes with metal ions, which can be used to catalyze various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(trimethylsilyl)propylenediamine
  • N,N’-Bis(trimethylsilyl)butylenediamine
  • N,N’-Bis(trimethylsilyl)hexamethylenediamine

Uniqueness

N,N’-Bis(trimethylsilyl)ethylenediamine is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it an ideal protecting group for amines and a versatile ligand in coordination chemistry. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.

Properties

IUPAC Name

N,N'-bis(trimethylsilyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24N2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZQTURTLIEFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCCN[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939523
Record name N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-99-4
Record name N1,N2-Bis(trimethylsilyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(trimethylsilyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~2~-Bis(trimethylsilyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(trimethylsilyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(trimethylsilyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(trimethylsilyl)ethylenediamine
Reactant of Route 3
N,N'-Bis(trimethylsilyl)ethylenediamine
Reactant of Route 4
N,N'-Bis(trimethylsilyl)ethylenediamine
Reactant of Route 5
N,N'-Bis(trimethylsilyl)ethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(trimethylsilyl)ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.